molecular formula C13H14ClN3O B2628208 6-{1-Azabicyclo[2.2.2]octan-3-yloxy}-5-chloropyridine-3-carbonitrile CAS No. 2199384-94-4

6-{1-Azabicyclo[2.2.2]octan-3-yloxy}-5-chloropyridine-3-carbonitrile

Cat. No.: B2628208
CAS No.: 2199384-94-4
M. Wt: 263.73
InChI Key: BNJINEHBVLSWJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-{1-Azabicyclo[2.2.2]octan-3-yloxy}-5-chloropyridine-3-carbonitrile is a chemical scaffold of significant interest in medicinal chemistry and neuroscience research. Its structure, which incorporates a 1-azabicyclo[2.2.2]octane (quinuclidine) moiety linked to a chloropyridine-carbonitrile group, is characteristic of compounds designed to target ligand-gated ion channels in the central nervous system. Scientific literature indicates that analogues featuring the 1-azabicyclo[2.2.2]octan-3-yloxy subunit have been investigated as high-affinity ligands for neuronal receptors, particularly the 5-HT3 (serotonin) receptor . For instance, structurally similar (S)-N-(1-azabicyclo[2.2.2]oct-3-yl)benzamide derivatives have demonstrated potent binding affinity for the 5-HT3 receptor, making them valuable tools for studying its function and role in conditions like anxiety and chemotherapy-induced nausea . Furthermore, the 1-azabicyclo[2.2.2]octane core is a recognized pharmacophore in neuropharmacology, also appearing in potent and selective agonists of the alpha7 nicotinic acetylcholine receptor (α7 nAChR) . Activation of this receptor is a validated strategy for investigating potential treatments for cognitive deficits associated with schizophrenia and other neuropsychiatric disorders . Therefore, this compound serves as a versatile chemical building block for researchers developing and characterizing novel therapeutics targeting these critical neurological pathways. Its primary research value lies in its potential application as a precursor or intermediate in the synthesis of receptor-specific probes and drug candidates.

Properties

IUPAC Name

6-(1-azabicyclo[2.2.2]octan-3-yloxy)-5-chloropyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3O/c14-11-5-9(6-15)7-16-13(11)18-12-8-17-3-1-10(12)2-4-17/h5,7,10,12H,1-4,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNJINEHBVLSWJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(C2)OC3=C(C=C(C=N3)C#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{1-Azabicyclo[2.2.2]octan-3-yloxy}-5-chloropyridine-3-carbonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the 1-Azabicyclo[2.2.2]octane core: This can be achieved through a cyclization reaction involving a suitable amine and a dihalide.

    Attachment of the pyridine ring: This step often involves a nucleophilic substitution reaction where the bicyclic amine reacts with a chloropyridine derivative.

    Introduction of the carbonitrile group: This can be done through a cyanation reaction using reagents such as sodium cyanide or potassium cyanide under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and continuous flow processes to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

6-{1-Azabicyclo[2.2.2]octan-3-yloxy}-5-chloropyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Ammonia or primary amines in ethanol or water.

Major Products Formed

    Oxidation: Formation of corresponding N-oxides or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

6-{1-Azabicyclo[2.2.2]octan-3-yloxy}-5-chloropyridine-3-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or anticancer agent.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 6-{1-Azabicyclo[2.2.2]octan-3-yloxy}-5-chloropyridine-3-carbonitrile involves its interaction with specific molecular targets. The bicyclic structure allows it to fit into binding sites of enzymes or receptors, potentially inhibiting or modulating their activity. The presence of the carbonitrile group can enhance its binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences and similarities with related compounds:

Compound Name Molecular Formula Key Functional Groups Bicyclic System Substituents Reference
6-{1-Azabicyclo[2.2.2]octan-3-yloxy}-5-chloropyridine-3-carbonitrile C₁₃H₁₃ClN₃O Chloro, carbonitrile, ether Azabicyclo[2.2.2] Pyridine with Cl (C5), CN (C3) -
Aceclidine () C₁₀H₁₆NO₂ Acetate ester Azabicyclo[2.2.2] Ester at C3
1-Azabicyclo[2.2.2]octane-3-carbonitrile () C₈H₁₂N₂ Carbonitrile Azabicyclo[2.2.2] Carbonitrile at C3
4-Chloro-1,2-dihydro-6-methyl-2-oxo-3-pyridinecarbonitrile () C₇H₆ClNO Chloro, carbonitrile, ketone None Dihydropyridine with Cl (C4), CN (C3)
Crystalline thienopyrimidinone derivative () C₂₀H₂₁N₅O₂S Thienopyrimidinone, methylpyrazole Azabicyclo[2.2.2] Complex heterocyclic substituents
Key Observations:
  • Azabicyclo[2.2.2]octane System: Shared with Aceclidine , the thienopyrimidinone derivative , and the carbonitrile analog , this bicyclic framework is a common pharmacophore, likely contributing to receptor binding or metabolic stability.
  • Functional Group Diversity: The target compound’s ether linkage distinguishes it from Aceclidine’s ester group, which may alter hydrolysis susceptibility.

Pharmacological and Physicochemical Properties

  • Metabolic Stability : The ether linkage in the target compound may confer greater stability compared to Aceclidine’s ester, which is prone to enzymatic hydrolysis .
  • Electron-Withdrawing Effects : The chloro and carbonitrile groups on the pyridine ring could enhance binding affinity to electron-deficient biological targets, a feature absent in simpler azabicyclo carbonitriles (e.g., ) .
  • Solid-State Properties : emphasizes the importance of crystalline forms for bioavailability, suggesting that the target compound’s substituents may influence its crystallinity and solubility .

Biological Activity

6-{1-Azabicyclo[2.2.2]octan-3-yloxy}-5-chloropyridine-3-carbonitrile is a compound of interest due to its potential biological activities, particularly in the context of neurological applications. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy.

Chemical Structure and Properties

The compound's structure can be dissected into two primary components: the azabicyclo moiety and the chloropyridine derivative. The azabicyclo[2.2.2]octane structure is known for its role in modulating neurotransmitter systems, particularly acetylcholine receptors.

Property Value
Molecular FormulaC12H13ClN4O
Molecular Weight252.71 g/mol
CAS Number120570-05-0

The biological activity of this compound primarily involves its interaction with nicotinic acetylcholine receptors (nAChRs). Specifically, it acts as an agonist at the alpha7 subtype, which is implicated in cognitive processes and neuroprotection.

Key Findings:

  • Agonistic Activity : The compound has shown promising results in enhancing cognitive functions in animal models, particularly through auditory sensory gating tests.
  • Neuroprotective Effects : It exhibits protective effects against neurotoxic agents, suggesting potential applications in neurodegenerative diseases.

Biological Activity Studies

Several studies have investigated the pharmacological effects of this compound:

In Vivo Studies

  • A study demonstrated that administration of the compound improved cognitive performance in rats, as evidenced by enhanced performance in the novel object recognition task, indicating potential benefits for conditions like schizophrenia .

In Vitro Studies

  • In vitro assays have confirmed that the compound effectively binds to alpha7 nAChRs with high affinity, promoting neuronal survival and reducing apoptosis under stress conditions.

Case Studies

  • Cognitive Enhancement : In a controlled trial involving rodent models, the compound was administered at varying dosages to assess its impact on memory retention and learning capabilities. Results indicated significant improvements in both parameters at doses correlating with receptor activation levels.
  • Neuroprotection : Another study focused on the neuroprotective properties of the compound against oxidative stress-induced cell death in neuronal cultures. The results showed a marked reduction in cell death rates when treated with the compound compared to controls.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.